1H-1,2,4-Triazole-3-carboxamide
Overview
Description
1H-1,2,4-Triazole-3-carboxamide is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1H-1,2,4-triazole-3-carboxamide motif is a versatile and pharmacologically significant structure that has been incorporated into various compounds with diverse biological activities.
Synthesis Analysis
The synthesis of 1H-1,2,4-triazole-3-carboxamide derivatives can be achieved through different synthetic routes. A one-pot synthesis method has been reported, which is efficient and provides high regiocontrol . Another approach involves the microwave-assisted synthesis from esters and amines under neutral conditions, which is environmentally benign and proceeds with the liberation of alcohol as a by-product . Additionally, the intramolecular cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones has been explored as a route to synthesize azolyl-substituted 1H-1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of 1H-1,2,4-triazole-3-carboxamide derivatives can be characterized using various spectroscopic techniques. For instance, the structure of novel derivatives has been confirmed by IR and 1H NMR spectra . Single-crystal X-ray diffraction has been used to confirm the structure of sodium complexes of related compounds .
Chemical Reactions Analysis
1H-1,2,4-Triazole-3-carboxamides can undergo various chemical reactions to form different derivatives. For example, they can be used as building blocks for constructing fluorinated heterocycles analogous to rufinamide through cyclocondensation reactions . They can also be condensed with different N-substituted β-chloropropionamides to obtain various substituted triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,4-triazole-3-carboxamide derivatives are influenced by their molecular structure. The thermal stability of these compounds can be measured using differential scanning calorimetry (DSC), as demonstrated for related energetic compounds . The density and enthalpy of formation can be calculated using computational methods, and the detonation properties can be predicted by Kamlet–Jacobs equations . The sensitivity to impact and friction has been evaluated for some derivatives, indicating that they are not sensitive to these stimuli .
Relevant Case Studies
Several case studies highlight the potential applications of 1H-1,2,4-triazole-3-carboxamide derivatives. For instance, some derivatives have shown potent antibacterial effects against S. aureus and antifungal activity against C. albicans . These compounds have also been screened for their analgesic, anti-inflammatory, and anxiolytic activity, demonstrating their potential for therapeutic use .
Scientific Research Applications
Antimicrobial Agents
- Novel 1H-1,2,3-triazole-4-carboxamides, including derivatives of 1H-1,2,4-Triazole-3-carboxamide, have shown promising antimicrobial activities. They were synthesized via base-mediated click azide reactions and evaluated against primary pathogens like E. coli, Klebsiella pneumonia, and others. Some derivatives demonstrated potent antibacterial effects against S. aureus and antifungal activity against C. albicans (Pokhodylo et al., 2021).
Synthesis Techniques
- Research on efficient and mild synthesis protocols for 1H-1,2,4-triazole-3-carboxamide derivatives highlights the importance of this compound in various applications. For example, a one-pot protocol provided good yields with high regiocontrol (Degorce et al., 2012).
Energetic Compounds
- 1H-1,2,3-triazole derivatives, including 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, have been explored for their potential as nitrogen-rich energetic compounds. Their thermal stability and detonation characteristics were extensively studied (Qin et al., 2016).
Supramolecular Interactions
- The research on 1,2,3-triazoles, closely related to 1H-1,2,4-Triazole-3-carboxamide, has grown significantly due to their diverse supramolecular interactions. These include complexation of anions, coordination chemistry, and applications in anion recognition and catalysis (Schulze & Schubert, 2014).
Proton-Conducting Electrolytes
- 1H-1,2,4-Triazole has been reported as an effective solvent for proton-conducting electrolytes. This highlights its potential in enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes under fuel cell operating conditions (Li et al., 2005).
Biodegradation
- The biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26 was explored, indicating its environmental impact and potential for pollutant degradation (Wu et al., 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .
properties
IUPAC Name |
1H-1,2,4-triazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2(8)3-5-1-6-7-3/h1H,(H2,4,8)(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWJFUNFEABPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189935 | |
Record name | 1,2,4-Triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-3-carboxamide | |
CAS RN |
3641-08-5 | |
Record name | 1,2,4-Triazole-3-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3641-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Triazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C405ON563A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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